molecular formula C11H10N2O4S B1523816 1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1269151-16-7

1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1523816
CAS No.: 1269151-16-7
M. Wt: 266.28 g/mol
InChI Key: FEHVIIQOIDBVDY-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1269151-16-7) is a high-purity heterocyclic building block of significant interest in medicinal and agrochemical research . This compound, with the molecular formula C11H10N2O4S and a molecular weight of 266.27 g/mol, features a pyrazole core, a privileged scaffold in the development of active molecules . The pyrazole ring is a common structural component in numerous commercial drugs, such as the anti-inflammatory celecoxib, as well as in various approved fungicides and insecticides, underscoring its broad utility in lead compound discovery and optimization . The specific substitution pattern on this molecule, combining a carboxylic acid functional group with a methanesulfonylphenyl moiety, makes it a versatile intermediate for designing novel bioactive agents and for constructing more complex molecular architectures through further synthetic modification. It is supplied with a typical purity of 95% and is available in multiple quantities to support various research and development scales . This product is intended for research purposes as a chemical building block and is strictly For Research Use Only. It is not intended for human consumption, diagnostic use, or any veterinary applications.

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHVIIQOIDBVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-16-7
Record name 1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
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Preparation Methods

General Synthetic Strategy

The synthesis of pyrazole-4-carboxylic acids substituted with sulfonylphenyl groups typically involves two main stages:

The carboxylic acid functionality at the 4-position of the pyrazole ring is commonly installed either by hydrolysis of ester precursors or direct formation during ring closure.

Preparation via Condensation of α,β-Unsaturated Esters with Hydrazines

A robust method for preparing pyrazole-4-carboxylic acids involves the condensation of α,β-unsaturated esters bearing the desired aryl substituent with hydrazine derivatives, followed by hydrolysis and cyclization steps.

Example Procedure (Adapted from Related Pyrazole Syntheses):

Step Description Conditions/Notes
1. Substitution/Hydrolysis Dissolve α,β-unsaturated ester with acid-binding agent in organic solvent; add sulfonyl-substituted acyl halide dropwise at low temperature Low temperature (~-30°C to -20°C) to control reaction rate and selectivity
2. Condensation/Cyclization Add hydrazine aqueous solution and catalyst (e.g., potassium iodide); carry out low-temperature condensation, then increase temperature under reduced pressure for cyclization Catalyst choice (NaI or KI) improves yield and purity; acidify to precipitate crude product
3. Purification Recrystallize crude product from aqueous alcohol mixtures (methanol, ethanol, or isopropanol, 35-65% water) Recrystallization enhances purity to >99% by HPLC

This method is exemplified by the preparation of related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, which share the pyrazole-4-carboxylic acid core and involve similar cyclization chemistry.

Ester Hydrolysis to Obtain the Carboxylic Acid

When the pyrazole ring is initially formed as an ester derivative, alkaline hydrolysis is employed to convert the ester to the carboxylic acid:

Step Description Conditions/Notes
Hydrolysis Stir ester in a mixture of tetrahydrofuran (THF), methanol, and aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) Typical reaction time ~15 hours at room temperature
Acidification Acidify aqueous phase with concentrated hydrochloric acid to pH ~1, extract with ethyl acetate Acidification precipitates the pyrazole carboxylic acid
Isolation Dry organic extracts over MgSO4, filter, and concentrate under vacuum Yields of acids typically high, with good purity

This approach has been successfully applied to 1-(4-aminosulfonylphenyl)-5-aryl-1H-pyrazole-3-carboxylic acids and can be adapted for the 4-carboxylic acid isomer.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient route to functionalized pyrazole derivatives, including pyrazole carboxylic acids, by combining pyrazole aldehydes, pyruvic acid, and aromatic amines in a one-pot process.

Step Description Conditions/Notes
Formation of Arylidene Pyruvic Acid Condensation of pyruvic acid with pyrazole-4-carbaldehyde Carried out in acetic acid solvent
Imine Formation and Cyclization Reaction of arylidene pyruvic acid with aromatic amine to form imine intermediate, followed by cyclization Sequential or simultaneous addition possible
Isolation and Purification Product isolation by crystallization or chromatography; characterized by IR, NMR, and mass spectrometry Yields moderate to good (typically 60-70%)

While this method has been demonstrated for 1,3-diphenyl-1H-pyrazole derivatives, it provides a conceptual framework for synthesizing related sulfonylphenyl-substituted pyrazole carboxylic acids.

Use of Carbon Dioxide in Ring Closure

In some advanced synthetic routes, carbon dioxide is utilized for carboxylation during pyrazole ring formation:

Step Description Conditions/Notes
Acidification of Sodium Enolate Sodium enolate of alkyl difluoroacetoacetate is acidified by carbonic acid generated in situ from CO2 and water CO2 pressure maintained at 0.1–2 kg/cm² for 1–3 hours
Coupling with Trialkyl Orthoformate Reaction in acetyl anhydride forms alkyl alkomethylene-difluoro-3-oxobutyrate intermediate Subsequent ring closure forms pyrazole ring

This approach, while demonstrated for difluoromethyl-substituted pyrazoles, showcases the potential for carboxylation strategies applicable to sulfonylphenyl pyrazole carboxylic acids.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Yield & Purity Notes
α,β-Unsaturated Ester + Hydrazine α,β-unsaturated ester with sulfonylphenyl substituent, methylhydrazine Substitution, condensation, cyclization Low temp (-30 to -20°C), KI catalyst, acidification, recrystallization ~75%, >99% purity by HPLC Well-established, scalable
Ester Hydrolysis Pyrazole ester derivatives Alkaline hydrolysis, acidification LiOH/NaOH in THF/MeOH, acidify to pH 1 High yield Common for converting esters to acids
Multi-Component Reaction Pyrazole aldehyde, pyruvic acid, aromatic amine One-pot condensation and cyclization Acetic acid solvent, reflux 60-70% Efficient for functionalized pyrazoles
CO2 Carboxylation Sodium enolate of difluoroacetoacetate Acidification by CO2, coupling, ring closure CO2 pressure 0.1-2 kg/cm², acetyl anhydride solvent Moderate Advanced method, applicable to fluorinated analogs

Research Findings and Analytical Data

  • Purity and Yield : Recrystallization from aqueous alcohol mixtures consistently yields high purity (>99% by HPLC) pyrazole carboxylic acids with yields around 70-75%.
  • Spectroscopic Characterization : IR spectra show characteristic NH stretching near 3370–3395 cm⁻¹ and carbonyl stretches at 1680–1750 cm⁻¹. ^1H NMR confirms pyrazole and aromatic protons, while ^13C NMR shows carboxylic carbon signals around 164–174 ppm.
  • Catalysts and Solvents : Potassium iodide or sodium iodide catalysts improve cyclization efficiency. Alcohol-water mixtures (methanol, ethanol, isopropanol) are preferred for recrystallization.
  • Reaction Control : Low-temperature addition of hydrazine and acidification steps are critical to minimize side reactions and maximize selectivity.

Chemical Reactions Analysis

1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the carboxylic acid group can yield corresponding alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent at Pyrazole 1-Position Molecular Weight Key Functional Groups Polarity/Solubility Trends
Target Compound 2-Methanesulfonylphenyl ~280 (estimated) -SO₂CH₃, -COOH High polarity due to -SO₂CH₃
Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) 3-Cyano-4-neophenyl - -CN, -COOH Moderate polarity; enhanced enzyme binding
1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid () 2-Chlorobenzyl 236.65 -Cl, -COOH Moderate lipophilicity
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid () 3-Methoxybenzyl 232.24 -OCH₃, -COOH Increased solubility via -OCH₃
1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid () Tetrahydrofuran-3-yl - Ether ring, -COOH Enhanced solubility via oxygen

Key Observations:

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -CN) may enhance acidity of the carboxylic acid group, influencing ionization and bioavailability .

Biological Activity

1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring and a methanesulfonyl group, which are known to influence its pharmacological properties. The molecular formula is C11H10N2O4SC_{11}H_{10}N_{2}O_{4}S .

Research indicates that the methanesulfonyl group plays a crucial role in the compound's interaction with biological targets. It is hypothesized that this group enhances binding affinity to cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's structure allows for hydrogen bonding and hydrophobic interactions within the active site of COX enzymes .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies have shown that it exhibits inhibitory effects on COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The compound's ability to selectively inhibit COX-2 suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies indicate that it may possess activity against various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the methanesulfonyl group is believed to contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic processes .

Cytotoxicity Studies

Recent evaluations of cytotoxicity against cancer cell lines (e.g., Huh7, MCF-7, HCT116) revealed negligible activity, suggesting that while the compound may have anti-inflammatory and antimicrobial properties, it does not exhibit significant cytotoxic effects against these specific cancer types .

Case Study 1: Inhibition of COX Enzymes

A study focused on the synthesis and evaluation of similar compounds demonstrated that derivatives with a methanesulfonyl group showed enhanced selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with COX enzymes. These studies suggest that the compound can form stable interactions within the active sites of these enzymes, reinforcing its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity Effect Mechanism Reference
Anti-inflammatoryInhibits COX-1 and COX-2Binding to active sites, selective inhibition
AntimicrobialPotential activity against bacteriaEnhances membrane permeability
CytotoxicityNegligible against cancer cellsNo significant effect observed

Q & A

Q. Critical Factors :

  • Temperature : Excess heat during cyclocondensation can lead to byproducts (e.g., regioisomers).
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) is essential for isolating the pure carboxylic acid .
  • Yield Optimization : Use anhydrous conditions for sulfonation to minimize side reactions (typical yields: 50–70%) .

Basic: How can spectroscopic and crystallographic data confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The pyrazole ring protons (H-3 and H-5) appear as singlets δ 7.8–8.2 ppm.
    • Methanesulfonyl group: Singlet δ 3.2–3.5 ppm (CH₃) and downfield-shifted aromatic protons due to electron-withdrawing effects .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and S=O stretches (~1150, 1350 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves regiochemistry (e.g., pyrazole N-substitution) and hydrogen-bonding patterns (e.g., dimerization via carboxylic acid groups) .

Q. Structure-Activity Relationship (SAR) Insights :

  • Methanesulfonyl vs. Methoxy : Sulfonyl groups increase electron withdrawal, enhancing receptor binding but reducing metabolic stability .
  • Carboxylic Acid Bioisosteres : Replace with tetrazole or acyl sulfonamide to maintain acidity while improving bioavailability .

Advanced: How do computational methods aid in understanding target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Dock the compound into COX-2 (PDB: 1PXX). The methanesulfonyl group occupies the hydrophobic pocket near Val523, while the carboxylic acid forms hydrogen bonds with Arg120 .
  • DFT Calculations (Gaussian 09) :
    • Optimize geometry at B3LYP/6-31G* level. HOMO-LUMO analysis reveals electron-deficient pyrazole ring, favoring nucleophilic attack at the 4-position .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid

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